2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt
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Overview
Description
(S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a complex organic compound that features a combination of fluorinated aromatic rings and isoindoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The starting materials often include fluorinated benzene derivatives and isoindoline precursors. Key steps may involve:
Nucleophilic substitution: reactions to introduce the fluorine atom.
Amidation: reactions to form the isoindoline structure.
Resolution: of enantiomers to obtain the (S)-configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic hydrogenation: to reduce intermediate compounds.
Chromatographic techniques: for purification.
Crystallization: to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The isoindoline ring can be reduced to form more saturated derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents like bromine or chlorine.
Major Products
Oxidation products: Nitro-isoindoline derivatives.
Reduction products: Saturated isoindoline derivatives.
Substitution products: Halogenated isoindoline derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for developing new pharmaceuticals.
Biological Studies: Investigating its effects on biological pathways and cellular processes.
Industrial Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance binding affinity and specificity, while the isoindoline structure may facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate: The enantiomer of the compound .
2-(2-Amino-3-(3-chlorophenyl)propyl)isoindoline-1,3-dione: A similar compound with a chlorine atom instead of fluorine.
2-(2-Amino-3-(3-bromophenyl)propyl)isoindoline-1,3-dione: A similar compound with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate may confer unique properties, such as increased metabolic stability and enhanced binding interactions, compared to its chlorine or bromine analogs.
Properties
Molecular Formula |
C19H16F4N2O4 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H15FN2O2.C2HF3O2/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22;3-2(4,5)1(6)7/h1-8,13H,9-10,19H2;(H,6,7)/t13-;/m0./s1 |
InChI Key |
ULYVYOBCULBLTP-ZOWNYOTGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)F)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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